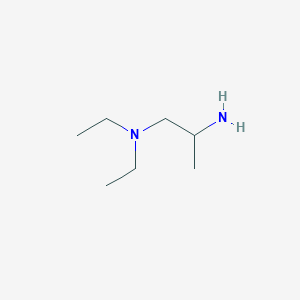

(2-Aminopropyl)diethylamine

描述

(2-Aminopropyl)diethylamine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a propane backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopropyl)diethylamine typically involves the reaction of diethylamine with 1,2-dibromopropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the substitution of bromine atoms with amino groups. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The raw materials, diethylamine and 1,2-dibromopropane, are fed into the reactor, and the product is continuously extracted and purified through distillation or crystallization.

化学反应分析

Nucleophilic Substitution Reactions

The secondary amine group participates in nucleophilic substitution with electrophilic reagents. Key reactions include:

Acylation with Acyl Chlorides

Reacts with acyl chlorides (e.g., acetyl chloride) to form substituted amides under mild conditions (20–25°C). The reaction proceeds via nucleophilic attack on the carbonyl carbon:

Yields exceed 85% in non-polar solvents like benzene .

Alkylation with Alkyl Halides

Undergoes alkylation with primary alkyl halides (e.g., methyl iodide) to form tertiary ammonium salts. For example:

Reaction efficiency depends on steric hindrance, with optimal yields at 60–80°C .

Condensation Reactions

The primary amine group facilitates condensation with carbonyl compounds:

Imine Formation with Aldehydes/Ketones

Reacts with aldehydes (e.g., formaldehyde) or ketones to form imines (Schiff bases):

This reaction is reversible and acid-catalyzed, achieving equilibrium in 2–4 hours at 25°C .

Mannich Reactions

Acts as a nucleophile in Mannich reactions, forming β-amino ketones. For instance, with acetone and formaldehyde:

Reactions are typically conducted in ethanol at 50°C .

Reaction with Thionyl Chloride

Forms sulfonamide derivatives in benzene under reflux:

The reaction proceeds quantitatively within 3 hours, yielding a stable sulfonamide.

CO₂ Absorption Mechanisms

In environmental chemistry, the compound reacts with CO₂ via a six-membered transition state, forming carbamate or bicarbonate species depending on humidity:

| Condition | Product | Mechanism |

|---|---|---|

| Dry CO₂ | Carbamate zwitterion | Nucleophilic attack by amine on CO₂ |

| Humid CO₂ | Bicarbonate | Water-assisted CO₂ hydrolysis |

Activation barriers for carbamate formation range from 13–33 kcal/mol, with bicarbonate pathways favored under aqueous conditions .

Oxidation

The primary amine group oxidizes to nitro or nitroso derivatives under strong oxidizing agents (e.g., KMnO₄/H⁺):

Yields are moderate (40–60%) due to competing decomposition .

Reduction

Catalytic hydrogenation (H₂/Pd) reduces imine intermediates back to amines, preserving the diethylamino moiety .

Complexation and Catalysis

Acts as a ligand in transition metal complexes (e.g., Ni²⁺, Cu²⁺), facilitating catalytic cycles in organic synthesis. For example:

-

Nickel Complexes : Stabilize Ni(0) intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Coordination Geometry : Trigonal bipyramidal geometry observed in Cu(II) complexes, enhancing electron transfer efficiency.

Thermal Decomposition

At elevated temperatures (>200°C), decomposition pathways include:

-

C–N Bond Cleavage : Releases diethylamine and propyleneimine .

-

Ammonia Elimination : Forms propene derivatives via β-hydride elimination .

Activation energies for decomposition range from 184–334 kJ/mol, depending on isomer configuration .

科学研究应用

Chemical Applications

Building Block for Synthesis

(2-Aminopropyl)diethylamine serves as a crucial building block in organic synthesis. Its structure allows it to participate in various reactions, enabling the formation of more complex organic molecules. This compound is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to act as an amine source in nucleophilic substitutions.

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N,N-dimethylpropane-1,2-diamine | Diamine | Methyl groups instead of ethyl groups |

| N,N-diethylpropane-1,3-diamine | Diamine | Different amino group positioning |

| N,N-dimethyl-1,3-propanediamine | Diamine | Varying substituents and positioning |

Biological Applications

Ligand in Coordination Chemistry

Research indicates that this compound can function as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it a candidate for studies involving metal-based drugs and catalysts.

Interactions with Biological Macromolecules

Studies have shown that this compound interacts with various biological macromolecules, potentially influencing their function. For instance, it has been investigated for its role in modifying the solubility and bioavailability of natural products through structural modifications.

Medical Applications

Pharmaceutical Intermediate

Ongoing research is exploring this compound's potential as a pharmaceutical intermediate. Its unique structure allows it to be incorporated into drug formulations aimed at enhancing therapeutic efficacy while minimizing side effects.

Case Study: Structural Modification of Natural Products

A notable study highlighted the use of amino acids, including derivatives like this compound, to enhance the solubility and activity of poorly soluble natural products. For example, modifications led to improved anticancer activity in specific derivatives tested against various cancer cell lines, demonstrating the compound's potential in medicinal chemistry .

Industrial Applications

Production of Polymers and Resins

In industrial settings, this compound is employed in the production of polymers and resins. Its reactivity allows it to be used as a curing agent or hardener in epoxy resins, contributing to the development of durable materials used in coatings and adhesives.

作用机制

The mechanism of action of (2-Aminopropyl)diethylamine involves its ability to act as a nucleophile due to the presence of amino groups. These groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. The compound can also form coordination complexes with metal ions, which can influence its reactivity and interactions with other molecules.

相似化合物的比较

Similar Compounds

N,N-dimethylpropane-1,2-diamine: Similar structure but with methyl groups instead of ethyl groups.

N,N-diethylpropane-1,3-diamine: Similar structure but with the amino groups positioned differently on the propane backbone.

N,N-dimethyl-1,3-propanediamine: Another diamine with different substituents and positioning.

Uniqueness

(2-Aminopropyl)diethylamine is unique due to its specific arrangement of ethyl groups and amino groups on the propane backbone

生物活性

(2-Aminopropyl)diethylamine (APDE) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.

This compound is an organic compound characterized by the presence of both amine and diethyl groups. Its chemical structure can be represented as follows:

- Molecular Formula : CHN

- CAS Number : 14642-66-1

This compound is often utilized in various biochemical applications due to its properties as a non-ionic organic buffering agent, particularly in maintaining pH levels in cell cultures .

1. Cytotoxicity and Antiproliferative Effects

Recent studies have demonstrated that derivatives of amine compounds, including those related to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study investigating bis(2-aminoethyl)amine derivatives found that certain compounds showed promising in vitro cytotoxic activity against human cancer cell lines such as A549 (lung carcinoma) and CaCo-2 (colorectal adenocarcinoma). The most effective derivative achieved an IC value ranging from 13.95 to 15.74 µM across different cell lines .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Derivative 6 | 13.95 - 15.74 | A549 |

| Derivative 4 | Not specified | CaCo-2 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased early apoptotic cell populations following treatment with these compounds .

2. Neuroprotective Potential

This compound has also been explored for its neuroprotective properties. Research indicates that similar amine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. By inhibiting AChE, these compounds may enhance cholinergic transmission and thus exhibit potential as therapeutic agents in neurodegenerative disorders .

3. Receptor Activation

Studies have shown that this compound may interact with adrenergic receptors, influencing cardiovascular responses. In vitro assays have demonstrated its ability to activate various adrenergic receptor subtypes, which are implicated in numerous physiological processes including blood pressure regulation and heart rate modulation .

Case Study 1: Cytotoxicity Evaluation

In a comprehensive evaluation of bis(2-aminoethyl)amine derivatives, researchers conducted MTT assays to determine cytotoxic effects on human cancer cells. The study highlighted that derivatives with specific substituents exhibited enhanced cytotoxicity compared to others, indicating the importance of structural modifications in optimizing biological activity .

Case Study 2: Neuroprotective Effects

A separate investigation focused on the synthesis of aryl-substituted derivatives aimed at enhancing neuroprotective effects against Alzheimer’s disease through AChE inhibition. The findings suggest that modifications to the amine structure can significantly improve efficacy against neurodegenerative processes .

属性

IUPAC Name |

1-N,1-N-diethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZHNQPTNCGKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。